molecular formula C11H13ClFNO2 B7646461 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide

2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide

Cat. No. B7646461
M. Wt: 245.68 g/mol
InChI Key: HWFRSFHVWDWWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound is of interest due to its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide involves its interaction with the alpha-2A adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release. The compound acts as an agonist at this receptor, meaning that it activates the receptor and produces a response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its interaction with the alpha-2A adrenergic receptor. Activation of this receptor can lead to a decrease in blood pressure and heart rate, as well as a decrease in the release of certain neurotransmitters such as norepinephrine and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide in lab experiments is its specificity for the alpha-2A adrenergic receptor. This allows researchers to study the effects of activation of this receptor without the interference of other receptors. However, a limitation of using this compound is its potential for off-target effects, as it may interact with other receptors at higher concentrations.

Future Directions

There are several future directions for the study of 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide. One direction is the investigation of its potential therapeutic uses, particularly in the treatment of conditions related to the alpha-2A adrenergic receptor. Another direction is the development of more specific agonists and antagonists for this receptor, which could have potential clinical applications. Additionally, the compound could be used as a tool to study the interaction of the alpha-2A adrenergic receptor with other proteins and signaling pathways.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide involves the reaction of 3-fluoro-4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(dimethylamino)ethylamine to form the amide.

Scientific Research Applications

2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide has been used in scientific research as a tool to study the role of certain receptors in the body. Specifically, it has been used to study the interaction of the compound with the alpha-2A adrenergic receptor.

properties

IUPAC Name

2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-16-10-3-2-8(6-9(10)13)4-5-14-11(15)7-12/h2-3,6H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRSFHVWDWWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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